molecular formula C17H27NO3S B4217436 [(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cyclohexylamine

[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cyclohexylamine

Cat. No.: B4217436
M. Wt: 325.5 g/mol
InChI Key: FCDJCLMFKXNOPP-UHFFFAOYSA-N
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Description

[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cyclohexylamine is an organic compound with the molecular formula C17H27NO3S It is a sulfonamide derivative, characterized by the presence of a cyclohexyl group, two methyl groups, a propoxy group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cyclohexylamine typically involves the reaction of 2,5-dimethyl-4-propoxybenzenesulfonyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cyclohexylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The propoxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cyclohexylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cyclohexylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The cyclohexyl and propoxy groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-2,5-dimethyl-4-propoxybenzenesulfonamide
  • N-cyclohexyl-2,5-dimethyl-3-furamide

Uniqueness

[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cyclohexylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group enhances its hydrophobicity, while the propoxy group provides additional steric bulk, influencing its reactivity and interactions with molecular targets.

Properties

IUPAC Name

N-cyclohexyl-2,5-dimethyl-4-propoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3S/c1-4-10-21-16-11-14(3)17(12-13(16)2)22(19,20)18-15-8-6-5-7-9-15/h11-12,15,18H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDJCLMFKXNOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cyclohexylamine
Reactant of Route 2
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[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cyclohexylamine
Reactant of Route 3
[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cyclohexylamine
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[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cyclohexylamine
Reactant of Route 5
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[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cyclohexylamine
Reactant of Route 6
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[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cyclohexylamine

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